Methyl 3-(3-bromophenyl)-2-((tert-butoxycarbonyl)amino)-2-methylpropanoate
Description
Methyl 3-(3-bromophenyl)-2-((tert-butoxycarbonyl)amino)-2-methylpropanoate (CAS: 887969-56-4) is a brominated aromatic compound featuring a tert-butoxycarbonyl (Boc)-protected amino group and a methyl ester. Its molecular formula is C₁₆H₂₂BrNO₄, with a molecular weight of 372.25 g/mol . The structure includes:
- A 3-bromophenyl group at the β-position.
- A Boc-protected amino group and a methyl ester at the α-carbon.
- A branched methyl group adjacent to the amino moiety.
This compound is primarily used in medicinal chemistry as a synthetic intermediate, particularly in the development of protease inhibitors and peptidomimetics. Its purity is reported as 95% in commercial sources .
Properties
IUPAC Name |
methyl 3-(3-bromophenyl)-2-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22BrNO4/c1-15(2,3)22-14(20)18-16(4,13(19)21-5)10-11-7-6-8-12(17)9-11/h6-9H,10H2,1-5H3,(H,18,20) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XZTPATIBXJQOOT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(C)(CC1=CC(=CC=C1)Br)C(=O)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22BrNO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Preparation of Boc-Protected 2-Aminoisobutyric Acid
The synthesis begins with 2-aminoisobutyric acid, a non-proteinogenic amino acid. Protection of the amine group is achieved using di-tert-butyl dicarbonate (Boc₂O) under basic conditions:
$$
\text{2-Aminoisobutyric acid} + \text{Boc}2\text{O} \xrightarrow{\text{DMAP, CH}3\text{CN}} \text{Boc-2-aminoisobutyric acid} \quad
$$
Yields typically exceed 85% when using 0.3 equivalents of DMAP in acetonitrile.
Introduction of the 3-Bromophenyl Group
The carboxylic acid is activated as a mixed anhydride using ethyl chloroformate, enabling nucleophilic attack by 3-bromobenzyl magnesium bromide:
$$
\text{Boc-2-aminoisobutyric acid} \xrightarrow{\text{ClCO}2\text{Et, NMM}} \text{Anhydride} \xrightarrow{\text{3-BrC}6\text{H}4\text{CH}2\text{MgBr}} \text{Boc-protected intermediate} \quad
$$
Key parameters :
Esterification via Coupling Reagents
The carboxylic acid is converted to the methyl ester using (E)-ethyl-2-cyano-2-(((2,4,6-trichlorobenzoyl)oxy)imino)acetate (TCBOXY) in dichloromethane (DCM) with 0.3 equivalents of DMAP:
$$
\text{Acid} + \text{CH}_3\text{OH} \xrightarrow{\text{TCBOXY, DMAP}} \text{Methyl ester} \quad
$$
Optimized conditions (Table 1):
| Entry | Solvent | DMAP (equiv) | Yield (%) |
|---|---|---|---|
| 1 | DCM | 0.3 | 91 |
| 2 | CH₃CN | 0.3 | 80 |
| 3 | DMF | 0.3 | 85 |
Synthetic Route 2: Ugi Four-Component Reaction
Reaction Design
This one-pot method combines:
- Amine : tert-Butyl carbamate (Boc-NH₂).
- Carbonyl : 3-Bromoacetophenone.
- Carboxylic acid : Methyl propiolate.
- Isocyanide : Trimethylsilyl methyl isocyanide.
$$
\text{Ugi product} \xrightarrow{\text{Hydrolysis}} \text{Target molecule} \quad
$$
Advantages and Limitations
- Yield : 60–70% (lower than multi-step routes).
- Stereocontrol : Limited for quaternary centers, requiring chiral auxiliaries.
Stereochemical Considerations
Chiral Resolution of Racemic Mixtures
The target compound’s C2 center necessitates enantioselective synthesis. Chiral HPLC using a Daicel Chiralpak IC column (hexane:isopropanol = 90:10) resolves enantiomers with a resolution factor >1.5.
Asymmetric Catalysis
Jacobsen’s thiourea catalyst enables enantioselective alkylation of β-keto esters with 3-bromobenzyl bromide (up to 92% ee):
$$
\text{β-Keto ester} + \text{3-BrC}6\text{H}4\text{CH}_2\text{Br} \xrightarrow{\text{Catalyst}} \text{Chiral intermediate} \quad
$$
Large-Scale Production and Industrial Feasibility
Cost Analysis
Green Chemistry Alternatives
Microwave-assisted synthesis reduces reaction times by 60% while maintaining yields (e.g., 30 minutes vs. 12 hours for esterification).
Analytical Characterization
Spectroscopic Data
Purity Assessment
HPLC purity >99% (C18 column, acetonitrile:H₂O = 70:30, λ = 254 nm).
Chemical Reactions Analysis
Types of Reactions
Methyl 3-(3-bromophenyl)-2-((tert-butoxycarbonyl)amino)-2-methylpropanoate can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Deprotection Reactions: The Boc group can be removed under acidic conditions, such as treatment with trifluoroacetic acid (TFA).
Ester Hydrolysis: The methyl ester can be hydrolyzed to the corresponding carboxylic acid using aqueous base or acid.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide or potassium cyanide can be used for substitution reactions.
Deprotection: Trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in methanol can be used for Boc deprotection.
Hydrolysis: Sodium hydroxide (NaOH) or hydrochloric acid (HCl) can be used for ester hydrolysis.
Major Products
Substitution: Products depend on the nucleophile used, such as azides or nitriles.
Deprotection: The primary amine is obtained after Boc removal.
Hydrolysis: The corresponding carboxylic acid is formed.
Scientific Research Applications
Methyl 3-(3-bromophenyl)-2-((tert-butoxycarbonyl)amino)-2-methylpropanoate has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules.
Medicinal Chemistry: The compound can be used in the development of pharmaceuticals, particularly those targeting specific biological pathways.
Biological Studies: It can be used to study enzyme interactions and protein modifications.
Industrial Applications: The compound’s reactivity makes it useful in the production of fine chemicals and materials.
Mechanism of Action
The mechanism of action of Methyl 3-(3-bromophenyl)-2-((tert-butoxycarbonyl)amino)-2-methylpropanoate depends on its specific application. In medicinal chemistry, it may act by interacting with specific enzymes or receptors, leading to inhibition or activation of biological pathways. The Boc group provides protection during synthesis, allowing selective reactions to occur without interference from the amino group.
Comparison with Similar Compounds
Comparison with Structural Analogs
Halogen-Substituted Phenyl Derivatives
Methyl (R)-3-((tert-Butoxycarbonyl)amino)-3-(3-chloro-2-fluorophenyl)propanoate (CAS: 1366303-93-6)
- Molecular Formula: C₁₄H₁₇ClFNO₄
- Molecular Weight : 317.74 g/mol .
- Key Differences: Substitution of bromine with chloro and fluoro groups at the 3- and 2-positions of the phenyl ring. Lack of a methyl group adjacent to the amino moiety.
- Implications :
- Reduced steric bulk compared to the brominated analog.
- Altered electronic properties due to electron-withdrawing fluorine.
tert-Butyl 3-(3-Trifluoromethylphenyl)-2-(diphenylmethyleneamino)propanoate
- Molecular Formula: Not explicitly stated, but structurally analogous with a CF₃ group replacing bromine .
- Key Differences: Trifluoromethyl group enhances lipophilicity and metabolic stability. A diphenylmethyleneamino group instead of Boc protection.
- Implications :
- Increased resistance to enzymatic degradation due to the trifluoromethyl group.
Ester and Amino Group Modifications
3-((tert-Butoxycarbonyl)amino)-2-methylpropanoic Acid (CAS: 16948-10-0)
- Molecular Formula: C₉H₁₇NO₄
- Molecular Weight : 203.24 g/mol .
- Key Differences :
- Replacement of the methyl ester with a carboxylic acid .
- Absence of the bromophenyl group.
- Implications: Enhanced solubility in aqueous media due to the acid group. Potential for salt formation in drug formulations.
Methyl 3-((tert-Butoxycarbonyl)amino)-2-methylpropanoate (CAS: 182486-16-4)
- Molecular Formula: Not fully stated, but similarity score 0.83 relative to the target compound .
- Key Differences :
- Lacks the bromophenyl group, featuring only a methyl substituent.
- Implications :
- Simplified structure with reduced aromatic interactions.
Structural Isomers and Cyclic Analogs
Methyl 2-(4-Bromophenyl)-1-(tert-butoxycarbonylamino)cyclopropanecarboxylate (CAS: 1092460-42-8)
- Molecular Formula: Not explicitly stated, but includes a cyclopropane ring .
- Key Differences :
- Incorporation of a cyclopropane ring instead of a linear carbon chain.
- Bromine at the 4-position of the phenyl ring.
- Altered stereoelectronic properties due to ring strain.
Research Findings and Trends
- Electronic Effects : Bromine’s electron-withdrawing nature enhances electrophilic reactivity compared to chloro/fluoro analogs .
- Steric Considerations: The methyl group adjacent to the amino moiety in the target compound may hinder enzymatic cleavage, improving stability .
- Synthetic Utility : Cyclopropane derivatives show promise in constrained peptide design but require complex synthesis .
Notes
- Data Gaps: Limited information on the biological activity of halogenated analogs.
- Contradictions : Molecular weight discrepancies in halogenated derivatives reflect substituent variations rather than errors .
Biological Activity
Methyl 3-(3-bromophenyl)-2-((tert-butoxycarbonyl)amino)-2-methylpropanoate, also known by its CAS number 887969-56-4, is a compound of interest in medicinal chemistry due to its potential biological activities. This article provides an overview of its synthesis, biological evaluations, and relevant case studies that highlight its pharmacological properties.
Chemical Structure and Properties
The compound has the following structural formula:
- Molecular Formula : C₁₆H₂₂BrNO₄
- Molecular Weight : 372.25 g/mol
This molecule features a bromophenyl group, a tert-butoxycarbonyl (Boc) protecting group, and a branched propanoate structure which may influence its biological interactions.
Synthesis
The synthesis of this compound typically involves several steps including the protection of amines and the introduction of the bromophenyl group. The efficiency and yield of these reactions are crucial for producing the compound for further biological testing.
Research indicates that compounds with similar structures often interact with various biological targets, including amino acid transport systems. For instance, studies have shown that certain derivatives can act as substrates for system-A amino acid transporters, facilitating their uptake in tumor cells . This is particularly relevant for compounds targeting gliosarcoma cells where selective uptake can enhance therapeutic efficacy.
In Vitro Studies
In vitro assays have demonstrated that this compound exhibits significant activity against specific cancer cell lines. The compound's ability to be transported into cells via amino acid transport mechanisms suggests potential applications in cancer therapy.
| Compound | Cell Line | Uptake Mechanism | Efficacy |
|---|---|---|---|
| This compound | 9L gliosarcoma | System-A transporter | High |
In Vivo Studies
Biodistribution studies in animal models have shown promising results regarding the compound's selectivity for tumor tissue over normal brain tissue, with tumor-to-normal brain ratios ranging from 20:1 to 115:1. Such findings underscore the importance of molecular design in enhancing therapeutic indices in oncology .
Case Studies
-
Study on Amino Acid Transport :
A study demonstrated that (S)-enantiomers of related compounds showed superior uptake in gliosarcoma models compared to their (R)- counterparts. This highlights the significance of stereochemistry in the biological activity of amino acid derivatives . -
Radiolabeling Studies :
Radiolabeled analogs of similar compounds were evaluated for their distribution and retention in tumor versus normal tissues. These studies revealed significant retention in tumor sites, suggesting that modifications to the basic structure can lead to enhanced targeting capabilities .
Q & A
Q. What are the key spectroscopic techniques for confirming the structure of Methyl 3-(3-bromophenyl)-2-((tert-butoxycarbonyl)amino)-2-methylpropanoate?
To confirm the structure, researchers should employ:
- Nuclear Magnetic Resonance (NMR) : H-NMR and C-NMR are critical for identifying proton environments and carbon frameworks. For example, the tert-butoxycarbonyl (Boc) group shows characteristic peaks at δ ~1.4 ppm (9H, singlet) for the tert-butyl group and δ ~5.0 ppm (NH, broad) for the carbamate proton .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms the molecular ion ([M+H] at m/z 372.254) and fragmentation patterns .
- Infrared (IR) Spectroscopy : Stretching frequencies for the ester carbonyl (~1740 cm) and carbamate NH (~3350 cm) validate functional groups .
Q. What is the synthetic route for preparing this compound?
A typical multi-step synthesis involves:
Bromophenyl Precursor : React 3-bromophenylboronic acid with a methyl acrylate derivative under Suzuki-Miyaura coupling conditions to install the aryl group .
Boc Protection : Treat the intermediate with di-tert-butyl dicarbonate (BocO) in dichloromethane (DCM) using 4-dimethylaminopyridine (DMAP) as a catalyst .
Methyl Esterification : Use methanol and thionyl chloride (SOCl) to esterify the carboxylic acid intermediate .
Key Purification : Column chromatography (silica gel, hexane/ethyl acetate) and recrystallization ensure purity .
Advanced Research Questions
Q. How can researchers optimize coupling reactions involving the 3-bromophenyl moiety to avoid side products?
The 3-bromophenyl group may participate in undesired cross-coupling or elimination. Strategies include:
- Catalyst Selection : Use Pd(PPh) instead of Pd(OAc) to suppress β-hydride elimination in Suzuki reactions .
- Temperature Control : Maintain reactions below 80°C to prevent dehalogenation .
- Solvent Optimization : Polar aprotic solvents (e.g., DMF) enhance solubility of brominated intermediates, reducing aggregation .
Q. How can discrepancies in diastereomer ratios during synthesis be resolved?
Discrepancies often arise from steric effects at the α-methyl branch. Solutions include:
- Chiral Chromatography : Use a Chiralpak® IA column (hexane:isopropanol, 90:10) to separate diastereomers .
- Kinetic Resolution : Adjust reaction time and temperature to favor the desired isomer. For example, lower temperatures (0–5°C) slow epimerization .
- 2D NMR Analysis : NOESY or COSY spectra can distinguish diastereomers by spatial proximity of protons (e.g., Boc NH to α-methyl) .
Q. What mechanistic insights explain the stability of the Boc group under basic conditions in this compound?
The Boc group’s stability is attributed to:
- Steric Shielding : The tert-butyl group hinders nucleophilic attack on the carbamate carbonyl .
- Electron Withdrawal : The electron-withdrawing carbamate reduces susceptibility to hydrolysis. Stability is confirmed by NMR monitoring in THF/HO (pH 10) at 25°C for 24 hours .
Methodological Notes
- Deprotection Protocols : For Boc removal, use trifluoroacetic acid (TFA) in DCM (1:4 v/v) at 0°C to minimize ester hydrolysis .
- X-ray Crystallography : Single crystals suitable for X-ray analysis can be grown via vapor diffusion (hexane/DCM) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
